2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a pyrimido[4,5-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the pyrimido[4,5-d]pyrimidine core: This step involves the condensation of appropriate starting materials such as 2,4,6-triaminopyrimidine with a diketone under acidic or basic conditions to form the pyrimido[4,5-d]pyrimidine core.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where the pyrimido[4,5-d]pyrimidine core is treated with a nitrating agent such as nitric acid or a nitrating mixture.
Thioether formation: The thioether linkage is formed by reacting the nitrophenyl-substituted pyrimido[4,5-d]pyrimidine with a thiol compound under suitable conditions.
Acetamide formation: The final step involves the reaction of the thioether intermediate with phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, or catalytic methods to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the pyrimido[4,5-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the nature of the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents. Research may focus on its efficacy, toxicity, and mechanism of action in various disease models.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group may facilitate binding to target sites, while the pyrimido[4,5-d]pyrimidine core could interact with active sites or binding pockets. The thioether linkage and acetamide group may also play roles in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-((6,8-dimethyl-2-(4-aminophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide: Similar structure but with an amino group instead of a nitro group.
2-((6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide imparts unique chemical and biological properties, such as increased reactivity and potential for specific biological interactions. This distinguishes it from similar compounds with different substituents.
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5S/c1-26-19-17(21(30)27(2)22(26)31)20(34-12-16(29)23-14-6-4-3-5-7-14)25-18(24-19)13-8-10-15(11-9-13)28(32)33/h3-11H,12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKWEPZDNVUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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